molecular formula C17H14BrClF3NO2 B12457580 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12457580
M. Wt: 436.6 g/mol
InChI Key: PRPGOAGEXHFWTH-UHFFFAOYSA-N
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, chlorine, and trifluoromethyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and acetamide intermediates. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine, chlorine, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4,6-dimethylphenoxy)acetamide
  • 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrClF3NO2

Molecular Weight

436.6 g/mol

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14BrClF3NO2/c1-9-5-10(2)16(13(18)6-9)25-8-15(24)23-14-4-3-11(19)7-12(14)17(20,21)22/h3-7H,8H2,1-2H3,(H,23,24)

InChI Key

PRPGOAGEXHFWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C

Origin of Product

United States

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